Cyclohexyl arboxylate

Description

Historical Context and Significance of Carboxylate Esters in Organic Synthesis

Carboxylate esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. numberanalytics.comnumberanalytics.com Their history is deeply intertwined with the development of organic chemistry itself. Many esters are naturally occurring, responsible for the characteristic and often pleasant fragrances and flavors of fruits and flowers, such as isoamyl acetate (B1210297) in bananas and methyl butanoate in pineapples. ebsco.compressbooks.pub This natural prevalence made them early subjects of chemical investigation.

The synthesis of esters, known as esterification, is a cornerstone reaction in organic chemistry, typically involving the reaction of a carboxylic acid and an alcohol. numberanalytics.comsolubilityofthings.com This reversible process, often catalyzed by acid, was one of the early organic reactions to be studied mechanistically, contributing significantly to our understanding of reaction equilibria. pressbooks.pub

The significance of carboxylate esters in organic synthesis is vast and multifaceted. They serve as crucial intermediates and building blocks for creating more complex molecules. numberanalytics.com Their chemical reactivity, centered on the electrophilic carbonyl carbon, allows for a variety of transformations. A key reaction is hydrolysis, the cleavage of the ester bond by water under acidic or basic conditions to regenerate the carboxylic acid and alcohol. numberanalytics.compressbooks.pubsolubilityofthings.com Basic hydrolysis, known as saponification, is an industrially vital process for soap production from fats and oils, which are themselves triesters of glycerol. ebsco.comwikipedia.org

Beyond hydrolysis, esters participate in numerous other transformations, including:

Transesterification: The reaction with an alcohol to form a new ester. numberanalytics.com

Reduction: Conversion to alcohols using reducing agents. numberanalytics.com

Claisen Condensation: A carbon-carbon bond-forming reaction between two esters to produce a β-keto ester, essential for building complex carbon skeletons. solubilityofthings.com

Industrially, esters are used extensively as solvents, plasticizers to enhance the flexibility of polymers, and in the large-scale production of polyesters, a major class of synthetic polymers used in textiles and plastics. numberanalytics.compressbooks.pubwikipedia.org Their role extends from natural products chemistry to polymer science and synthetic methodology, making them indispensable tools for the organic chemist. numberanalytics.comsolubilityofthings.com

Overview of the Cyclohexyl Moiety in Chemical Structures and Its Conformational Aspects

The cyclohexyl moiety, a six-membered ring of carbon atoms, is a common structural motif in a wide array of chemical compounds. Unlike aromatic rings, the cyclohexane (B81311) ring is not planar. To avoid the high energy associated with angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the cyclohexane ring adopts several non-planar, three-dimensional shapes known as conformations. byjus.comwikipedia.orgpressbooks.pub

The most significant and stable of these is the chair conformation . wikipedia.orgpressbooks.pub In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered, resulting in a structure that is virtually free of ring strain. pressbooks.publibretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. byjus.comwikipedia.org

In the chair conformation, the twelve hydrogen atoms (or any substituents) occupy two distinct types of positions:

Axial (a): Six bonds that are perpendicular to the average plane of the ring, alternating between pointing up and down on adjacent carbons. byjus.compressbooks.pub

Equatorial (e): Six bonds that are in the approximate plane of the ring, extending out from the ring's "equator". byjus.compressbooks.pub

Cyclohexane is not static; it undergoes a rapid "ring-flipping" process between two equivalent chair conformations. wikipedia.orgpressbooks.pub During this flip, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.org

Other, less stable conformations of cyclohexane exist as intermediates during the ring-flip process. These include the boat , twist-boat (or skew-boat) , and half-chair conformations. wikipedia.orglibretexts.orgslideshare.net The boat conformation is destabilized by torsional strain and a steric interaction between the two "flagpole" hydrogens. libretexts.org The twist-boat is more stable than the boat because it partially alleviates these interactions, while the half-chair is the highest energy and least stable conformation. wikipedia.orglibretexts.orgslideshare.net

The relative stability of these conformations is critical, especially when substituents are present on the ring. For a monosubstituted cyclohexane, the chair conformation where the substituent occupies an equatorial position is more stable than the one where it is in an axial position. This preference is due to the avoidance of unfavorable 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. wikipedia.orglibretexts.org

| Conformation | Relative Energy (kJ/mol) | Key Features |

|---|---|---|

| Chair | 0 | Most stable; no angle or torsional strain. pressbooks.publibretexts.org |

| Twist-Boat | 23 | More stable than boat; reduced torsional and steric strain. libretexts.org |

| Boat | ~29 | Unstable; significant torsional strain and flagpole steric interactions. libretexts.org |

| Half-Chair | 43-45 | Least stable; transition state with high angle and torsional strain. wikipedia.orglibretexts.org |

Scope and Research Significance of Cyclohexyl Carboxylate Compounds in Contemporary Chemical Science

Cyclohexyl carboxylate compounds, which integrate the conformationally significant cyclohexyl group with the versatile carboxylate ester functionality, are of growing importance in contemporary chemical science. Their unique structural combination makes them valuable as building blocks and functional molecules in medicinal chemistry, materials science, and organic synthesis. evitachem.comsolubilityofthings.com

In medicinal chemistry , the cyclohexyl group can enhance a molecule's lipophilicity, potentially improving its membrane permeability and metabolic stability. This makes cyclohexyl carboxylates attractive scaffolds in drug discovery. Research has explored their use in developing new therapeutic agents, including:

Anticancer Agents: Benzoxazole derivatives containing a cyclohexyl carboxylate moiety have been investigated for their cytotoxic effects against cancer cell lines.

Antiviral and Anti-inflammatory Agents: Indole-based cyclohexyl carboxylates are studied for their potential to inhibit viral replication and modulate inflammatory pathways. smolecule.com

Analgesics and Neuroactive Agents: Piperidine structures incorporating a cyclohexyl carboxylate are used as key intermediates in the synthesis of novel analgesics. chemimpex.com

Antihyperlipidemic Agents: Ethyl 6-cyclohexylchroman-2-carboxylate was synthesized and studied for its effect on triglyceride levels in hyperlipidemic models. acs.org

In materials science , cyclohexyl carboxylates are used in the synthesis of polymers and other materials with specific properties. evitachem.comresearchgate.net For example, chitin (B13524) cyclohexanoate, a derivative of the natural polymer chitin, has been synthesized and shown to have thermal stability up to 250°C with a porous and globular surface morphology. nih.gov Esters of carboxylic acids are also widely used as plasticizers and additives to improve the properties of polymeric materials. researchgate.net The complex structure of compounds like [2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate makes them interesting as potential ligands in coordination chemistry for creating novel materials. solubilityofthings.com

In organic synthesis , cyclohexyl carboxylates serve as versatile intermediates. solubilityofthings.com Their synthesis can be achieved through various methods, including the esterification of cyclohexanecarboxylic acid or the reaction of other precursors with cyclohexyl-containing reagents. nih.gov They are utilized in studies to explore reactivity and uncover new synthetic pathways. solubilityofthings.com For instance, the synthesis of various cyclohexyl esters has been optimized using different catalysts, highlighting their role in process chemistry and catalysis research. researchgate.net

The table below summarizes some examples of cyclohexyl carboxylate derivatives and their research applications.

| Compound Name/Class | Area of Research | Significance/Application |

|---|---|---|

| 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester | Medicinal Chemistry | Serves as a building block for new pharmaceuticals; inhibits VEGFR-2. |

| Cyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Medicinal & Materials Science | Scaffold for developing new pharmaceutical agents; potential use in synthesizing polymers with specific optical properties. evitachem.com |

| Boc-4-cyclohexyl-piperidine-4-carboxylic acid | Medicinal Chemistry | Key intermediate in the synthesis of novel analgesics and neuroactive agents. chemimpex.com |

| Chitin cyclohexanoate | Materials Science | A thermally stable biopolymer derivative with potential material applications. nih.gov |

| Ethyl 6-cyclohexylchroman-2-carboxylate | Medicinal Chemistry | Investigated for its ability to lower triglyceride levels. acs.org |

| Methyl 3-cyclohexyl-1H-indole-6-carboxylate | Medicinal Chemistry | Candidate for drug development due to anticancer and antiviral activities; cyclohexyl group enhances binding affinity. smolecule.com |

| N-Cyclohexyl-1H-indole-2-carboxamide | Medicinal Chemistry | Synthesized and evaluated for antioxidant and antimicrobial properties. fabad.org.tr |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H41NO8 |

|---|---|

Molecular Weight |

603.7g/mol |

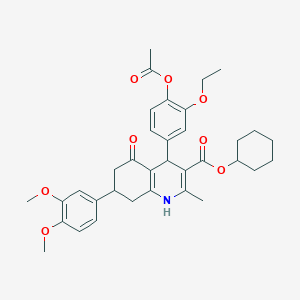

IUPAC Name |

cyclohexyl 4-(4-acetyloxy-3-ethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C35H41NO8/c1-6-42-31-19-23(13-15-29(31)43-21(3)37)33-32(35(39)44-25-10-8-7-9-11-25)20(2)36-26-16-24(17-27(38)34(26)33)22-12-14-28(40-4)30(18-22)41-5/h12-15,18-19,24-25,33,36H,6-11,16-17H2,1-5H3 |

InChI Key |

DZRDBDSDWREQQL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C)OC(=O)C |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl Carboxylate Derivatives

Direct Esterification Reactions

Direct esterification represents the most straightforward approach to synthesizing cyclohexyl carboxylate esters, typically involving the reaction of a carboxylic acid with cyclohexanol (B46403) or a cyclohexyl-containing alcohol.

Acid-catalyzed esterification, commonly known as the Fischer-Speier esterification or Fischer esterification, is a classic and widely used method for producing esters from a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org The reaction involves heating the two components in the presence of a strong acid catalyst. libretexts.org This process is an equilibrium reaction. masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted toward the product side, which is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction. libretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfers, a molecule of water is eliminated as a good leaving group, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comoperachem.com In many procedures, the reaction is conducted at reflux temperature in a solvent like toluene (B28343), and a Dean-Stark apparatus is used to continuously remove water, thereby driving the reaction to completion. operachem.com For instance, cyclohexyl hippurate has been synthesized by refluxing hippuric acid and cyclohexanol with p-toluenesulfonic acid in toluene for 30 hours, achieving a 96% yield. operachem.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., HZSM-5), are also utilized as they offer advantages in terms of easier separation from the reaction mixture and potential for recycling. acs.orgsemanticscholar.orgresearchgate.net

Table 1: Examples of Acid-Catalyzed Synthesis of Cyclohexyl Carboxylate Esters

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Conditions | Yield | Reference |

| Hippuric Acid | Cyclohexanol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap, 30 h | 96% | operachem.com |

| Acetic Acid | Cyclohexanol | Variety of solid acids (e.g., Amberlyst-15, H-ZSM-5) | None | 353 K | Variable | acs.org |

| Isonicotinic Acid | Cyclohexanol | Sulfuric acid or p-TsOH | Not specified | Reflux | Not specified | |

| Acetic Acid | Cyclohexanol | Peanut shell-derived solid acid | None | 120 °C, 5 h | ~85% (Conversion) | semanticscholar.org |

Enzymatic Synthesis of Cyclohexyl Carboxylate Esters

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for ester production. wiley.com These reactions are carried out under mild conditions, minimizing by-product formation and often providing high enantio- or regioselectivity. mdpi.com

Lipases (E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments but can effectively drive the reverse reaction—esterification or transesterification—in non-aqueous (organic) media. wiley.comnih.gov This versatility makes them powerful biocatalysts for synthesizing a wide range of esters, including those with a cyclohexyl moiety. wiley.com The synthesis can proceed via direct esterification of a carboxylic acid and an alcohol or through transesterification, where an existing ester acts as an acyl donor. mdpi.com

Immobilized lipases are frequently preferred as they enhance enzyme stability and simplify recovery and reuse. mdpi.com Candida antarctica lipase (B570770) B (CALB), often immobilized and sold as Novozym 435, is one of the most effective and widely used lipases for these transformations. acs.org Other lipases from sources like Thermomyces lanuginosus and Mucor miehei have also been successfully employed. nih.govacs.org

Reaction parameters such as the choice of solvent, temperature, substrate molar ratio, and water content significantly influence the reaction rate and yield. wiley.com Organic solvents like hexane, cyclohexane (B81311), and toluene are commonly used. wiley.comacs.orgcore.ac.uk For example, Thermomyces lanuginosus lipase has been used to synthesize various austroeupatol esters in cyclohexane at 55 °C. acs.org In another application, Novozym 435 was used for the efficient desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, producing a chiral monoester with over 99.9% enantiomeric excess (ee) and yields of 98-99%. acs.org

Table 2: Research Findings in Lipase-Catalyzed Synthesis of Cyclohexyl Carboxylates

| Lipase Source | Substrates | Acyl Donor | Solvent | Key Finding | Reference |

| Candida antarctica (Novozym 435) | Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, water | N/A (Hydrolysis) | Toluene | Desymmetrization to (1S,2R)-monoester; >99.9% ee, 98-99% yield. | acs.org |

| Thermomyces lanuginosus | Austroeupatol (a complex alcohol), various carboxylic acids | N/A (Esterification) | Cyclohexane | Efficient synthesis of mono- and diacylated derivatives at 55 °C. | acs.org |

| Mucor miehei (Lipozyme IM-77) | Triacetin, Hexanol | Triacetin | n-Hexane | Optimized synthesis of hexyl acetate (B1210297); 86.6% molar conversion. | nih.gov |

| Porcine Pancreas Lipase | Racemic trans-2-phenylcyclohexyl chloroacetate, butanol | N/A (Transesterification) | Diisopropyl ether | Kinetic resolution to produce enantiopure (+)-(1S,2R)-trans-2-phenylcyclohexanol. | orgsyn.org |

Transglycosylation Approaches

Transglycosylation is an enzyme-catalyzed reaction that involves the transfer of a glycosyl (sugar) moiety from a donor molecule to an acceptor. d-nb.info This process is primarily catalyzed by glycosidases or glycosyltransferases. frontiersin.org Retaining glycosidases, for instance, operate via a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. d-nb.infonih.gov

The primary application of transglycosylation is the synthesis of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. d-nb.info While this is a form of transfer reaction, it is mechanistically distinct from the synthesis of simple alkyl or cycloalkyl carboxylate esters. The existing literature focuses on the transfer of sugar units to create complex glycosides, and there is no direct evidence to support the synthesis of simple cyclohexyl carboxylate esters (i.e., the transfer of a cyclohexyl group to a carboxylate) via a transglycosylation mechanism. nih.govresearchgate.net The synthesis of carboxylate esters is the domain of hydrolases like lipases and esterases operating in reverse, which proceed through an acyl-enzyme intermediate, not a glycosyl-enzyme intermediate. nih.govnih.gov

Multi-Step Organic Synthesis of Complex Cyclohexyl Carboxylate Architectures

For the construction of cyclohexyl carboxylate derivatives with significant molecular complexity, multi-step synthetic sequences are required. These routes often employ powerful bond-forming reactions to build a carbon skeleton which is subsequently functionalized to include the ester group.

Organometallic reagents, such as organolithium and Grignard (organomagnesium) reagents, are among the most valuable tools in synthetic organic chemistry for the formation of carbon-carbon bonds. saylor.orgfluorochem.co.uklibretexts.org These reagents feature a highly polarized metal-carbon bond, rendering the carbon atom strongly nucleophilic and basic. saylor.orgmmcmodinagar.ac.in

While these reagents are fundamental to complex synthesis, their direct application to form esters from carboxylic acids is not straightforward. The reaction of a Grignard or organolithium reagent with a carboxylic acid results in a simple acid-base reaction to form a metal carboxylate salt. orgsyn.orguniurb.it If a second equivalent of an organolithium reagent is added, it can attack the lithium carboxylate to form a ketone after workup. mmcmodinagar.ac.inorgsyn.org Similarly, the reaction of a Grignard reagent with an ester typically results in a double addition, yielding a tertiary alcohol, not a different ester. masterorganicchemistry.com

Therefore, organometallic reagents are used in multi-step strategies to construct a complex alcohol or carboxylic acid, which is then esterified in a subsequent step to yield the final cyclohexyl carboxylate architecture.

Synthetic Strategies:

Synthesis of a Complex Alcohol followed by Esterification: A Grignard or organolithium reagent can be reacted with an electrophile like an aldehyde, ketone, or epoxide to generate a complex, substituted alcohol. masterorganicchemistry.comvaia.com This alcohol can then be esterified with cyclohexanecarboxylic acid or its more reactive derivative, cyclohexanecarbonyl chloride, using standard procedures to produce the target complex cyclohexyl carboxylate ester.

Synthesis of a Complex Carboxylic Acid followed by Esterification: A common method to create a carboxylic acid is the reaction of a Grignard reagent with carbon dioxide (CO₂). masterorganicchemistry.com This forms a magnesium carboxylate salt, which upon acidic workup yields the carboxylic acid. masterorganicchemistry.com This newly synthesized complex acid can then be esterified with cyclohexanol, typically under Fischer conditions, to afford the final complex ester product. For example, a complex aryl or alkyl halide could be converted to its Grignard reagent, reacted with CO₂, and then esterified with cyclohexanol.

Nucleophilic Substitution Reactions in Cyclohexyl Carboxylate Formation

The formation of cyclohexyl carboxylates often involves nucleophilic substitution reactions, with esterification being a primary example. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common method for synthesizing these esters. chemguide.co.ukmasterorganicchemistry.com In this reversible reaction, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used as a solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the formation of the ester. masterorganicchemistry.com

Another approach to forming cyclohexyl carboxylates is through the reaction of a carboxylate with an appropriate alkyl halide via an SN2 reaction. libretexts.org This method involves deprotonating a carboxylic acid to form a carboxylate salt, which then acts as a nucleophile, attacking a primary alkyl halide. libretexts.org

The synthesis of cyclohexanecarboxylic acid itself can be achieved from bromocyclohexane (B57405) through a nucleophilic substitution reaction. vaia.com The process begins with the substitution of the bromine atom with a cyanide nucleophile to form cyclohexanecarbonitrile. This intermediate then undergoes acid-catalyzed hydration to yield cyclohexanecarboxylic acid. vaia.com

Esterification of cyclohexene (B86901) with formic acid, followed by the hydration of the resulting ester, presents an alternative route to cyclohexanol, a precursor for some cyclohexyl carboxylate derivatives. researchgate.net This indirect hydration method involves the acid-catalyzed esterification of cyclohexene with formic acid to produce cyclohexyl formate, which is subsequently hydrolyzed to cyclohexanol. researchgate.net

A summary of common nucleophilic substitution reactions for forming cyclohexyl carboxylate and related compounds is presented below:

| Reactants | Product | Reaction Type | Key Conditions |

| Carboxylic Acid + Cyclohexanol | Cyclohexyl Carboxylate | Fischer-Speier Esterification | Acid catalyst (e.g., H₂SO₄), heat |

| Carboxylate Salt + Cyclohexyl Halide | Cyclohexyl Carboxylate | SN2 Reaction | Appropriate solvent |

| Bromocyclohexane + Cyanide, then H₃O⁺ | Cyclohexanecarboxylic Acid | Nucleophilic Substitution/Hydration | Acid-catalyzed hydration |

| Cyclohexene + Formic Acid, then H₂O | Cyclohexanol | Esterification/Hydrolysis | Acid catalyst for esterification |

Cycloaddition Reactions (e.g., Diels-Alder) in Cyclohexene Carboxylate Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized method for the synthesis of cyclohexene derivatives, including cyclohexene carboxylates. numberanalytics.comlibretexts.org This reaction involves the concerted cycloaddition of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. numberanalytics.com The stereochemistry of the reactants is retained in the product, making it a highly stereoselective reaction. numberanalytics.com

A common strategy for synthesizing cyclohexene carboxylates involves the use of an α,β-unsaturated ester as the dienophile. For instance, the reaction of 1,3-butadiene (B125203) with acrylic acid or its esters serves as a direct route to 3-cyclohexene-1-carboxylic acid and its corresponding esters. numberanalytics.comgoogle.com To drive the reaction, it is often beneficial for the dienophile to be substituted with electron-withdrawing groups, such as a carboxyl or ester group, while the diene possesses electron-donating groups. libretexts.org

Several variations and applications of the Diels-Alder reaction in the synthesis of cyclohexene carboxylates have been reported. For example, the TiCl₄-catalyzed diastereoselective Diels-Alder reaction between 1,3-butadiene and a lactic acid ester as a chiral auxiliary has been used to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.orgacs.org This method allows for the production of both (S)- and (R)-isomers. acs.orgacs.org

The Diels-Alder reaction has also been employed in the synthesis of more complex cyclohexene carboxylate derivatives. For instance, the reaction of methyl 2-benzamidoacrylate with Danishefsky's diene has been utilized in the synthesis of trans-methoxycyclohexanone, a key intermediate for certain amino acid analogs. unirioja.es Furthermore, a sustainable route for the synthesis of 1,2,3,4-cyclohexanetetracarboxylate has been developed from sugar-derived muconic acid and fumaric acid via a key Diels-Alder reaction, achieving a high yield without the need for a catalyst. rsc.org

The following table summarizes some examples of Diels-Alder reactions used in the synthesis of cyclohexene carboxylates:

| Diene | Dienophile | Product | Catalyst/Conditions | Reference |

| 1,3-Butadiene | Acrylic Acid | 3-Cyclohexene-1-carboxylic acid | Toluene or xylene, heat | google.com |

| 1,3-Butadiene | Lactic acid ester | Optically active 3-cyclohexene-1-carboxylic acid | TiCl₄ | acs.orgacs.org |

| Danishefsky's diene | Methyl 2-benzamidoacrylate | trans-Methoxycyclohexanone intermediate | AlClEt₂ | unirioja.es |

| Muconic acid (ester) | Fumaric acid (ester) | Tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate | No catalyst | rsc.org |

Ring Functionalization and Modification Strategies

The functionalization of the cyclohexyl ring in cyclohexyl carboxylate derivatives is a key strategy for modifying their properties and accessing a diverse range of compounds. One approach involves the direct functionalization of C-H bonds. For instance, the transannular γ-arylation of cyclohexane carboxylic acids has been achieved using palladium catalysis. nih.gov This method demonstrates excellent regioselectivity, even with substrates containing multiple potential reaction sites. nih.gov The reaction is applicable to a variety of (hetero)aryl iodide/arene coupling partners and has been used in the late-stage functionalization of complex molecules like isosteviol. nih.gov

Another strategy is the catalytic site- and stereoselective γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates. acs.org This transformation is promoted by a chiral manganese catalyst that activates hydrogen peroxide, leading to intramolecular lactonization. acs.org The carboxylate group of the substrate binds to the metal center, directing the functionalization. acs.org

Decarboxylative functionalization offers an alternative to standard redox approaches. nih.gov A method utilizing N-xanthylamides enables the direct decarboxylative xanthylation of aliphatic carboxylic acids under redox-neutral conditions. nih.gov This process involves a hydrogen-atom transfer from the carboxylic acid's O-H bond to an amidyl radical. nih.gov The resulting alkyl xanthates are versatile intermediates for further functionalization. nih.gov

The carboxylic acid group itself can act as a directing group for C-H bond functionalization. researchgate.net For example, a chiral manganese catalyst has been used for the enantioselective desymmetrization of prochiral cis-1,2-cyclohexyl-3,5-meso-diethers through C-H oxidation, guided by a bulky carboxylic acid. researchgate.net

Synthesis of Heterocyclic Cyclohexyl Carboxylate Derivatives

Indole-Substituted Cyclohexyl Carboxylates

The synthesis of indole-substituted cyclohexyl carboxylates can be achieved through various methods, often involving the construction of the indole (B1671886) ring system with a pre-existing cyclohexyl moiety or the attachment of a cyclohexyl group to an indole core.

One approach involves a domino aza-Michael-SNAr-heteroaromatization sequence. mdpi.com This method has been used to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. For example, methyl 1-cyclohexyl-5-nitro-1H-indole-3-carboxylate and methyl 5-cyano-1-cyclohexyl-1H-indole-3-carboxylate have been prepared using this strategy. mdpi.com The reaction proceeds by reacting a series of methyl 2-arylacrylate aza-Michael acceptors with primary amines, including cyclohexylamine (B46788), leading to the formation of the indole ring system. mdpi.com

The Fischer indole synthesis is another classical and versatile method for constructing the indole nucleus. rsc.org This reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize an indole-substituted cyclohexyl carboxylate, a cyclohexanone (B45756) derivative bearing a carboxylate group could potentially be reacted with a phenylhydrazine. For instance, the Fischer indole synthesis of optically active cyclohexanone with phenylhydrazine hydrochloride has been used to create a tricyclic indole, which serves as a precursor for more complex alkaloids. rsc.org

Furthermore, C-metallated indoles provide a route to 2-substituted indoles. bhu.ac.in By protecting the N-H of the indole, lithiation can be directed to the C-2 position. The resulting lithiated indole can then react with an appropriate electrophile, which could potentially be a cyclohexyl-containing molecule, to form the desired product. bhu.ac.in

A summary of key synthetic strategies is provided below:

| Synthetic Strategy | Key Reactants | Example Product | Reference |

| Domino Aza-Michael-SNAr | Methyl 2-arylacrylate, Cyclohexylamine | Methyl 1-cyclohexyl-5-nitro-1H-indole-3-carboxylate | mdpi.com |

| Fischer Indole Synthesis | Cyclohexanone derivative, Phenylhydrazine | Tricyclic indole precursor | rsc.org |

| C-Metallation | N-protected indole, Organolithium reagent, Cyclohexyl electrophile | 2-Cyclohexyl-indole derivative | bhu.ac.in |

Azetidine-Substituted Cyclohexyl Carboxylates

The synthesis of azetidine-substituted cyclohexyl carboxylates involves the formation of the strained four-membered azetidine (B1206935) ring and its attachment to a cyclohexyl carboxylate framework. Several general strategies for synthesizing azetidine derivatives can be adapted for this purpose.

One common method involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For example, 1-alkylamino-3-chloro-2-alkanols can undergo spontaneous cyclization to form 1-alkyl-3-azetidinols. researchgate.net To create an azetidine-substituted cyclohexyl carboxylate, a starting material containing both the cyclohexyl carboxylate moiety and the necessary functional groups for cyclization would be required.

Another approach is the reaction of 1-t-butylazetidinyl-3-tosylate with various nucleophiles, including amines and mercaptans. google.com This demonstrates that a pre-formed azetidine ring can be functionalized. A cyclohexyl carboxylate-containing nucleophile could potentially be used to form the desired product.

The synthesis of C2-substituted azetidines has been achieved with high stereoselectivity using chiral tert-butanesulfinamide as an auxiliary. rsc.org This method involves a Reformatsky reaction of sulfinimines followed by reduction and cyclization. rsc.org This could be adapted to produce azetidines with a cyclohexyl carboxylate substituent at the C2 position.

Furthermore, aza-Yang cyclization, a photochemical reaction, can be used to synthesize azetidinols from phenacylamines. nih.gov Protonation of the amine enables the formation of azetidinols as single diastereomers. nih.gov This method could potentially be applied to substrates containing a cyclohexyl carboxylate group.

A summary of potential synthetic routes is presented below:

| Synthetic Strategy | Key Intermediates/Reactants | General Product Type | Reference |

| Intramolecular Cyclization | γ-amino alcohol with cyclohexyl carboxylate moiety | Azetidine-substituted cyclohexyl carboxylate | researchgate.net |

| Nucleophilic Substitution on Azetidine | 1-t-Butylazetidinyl-3-tosylate, Cyclohexyl carboxylate nucleophile | 3-(Cyclohexylcarboxy)azetidine derivative | google.com |

| Chiral Auxiliary-Mediated Synthesis | Sulfinimine with cyclohexyl carboxylate group, Reformatsky reagent | C2-(Cyclohexylcarboxylate)-substituted azetidine | rsc.org |

| Aza-Yang Cyclization | Phenacylamine with cyclohexyl carboxylate moiety | Azetidinol with cyclohexyl carboxylate substituent | nih.gov |

Imidazole-Substituted Cyclohexyl Carboxylates

The synthesis of imidazole-substituted cyclohexyl carboxylates can be accomplished through various multicomponent reactions and cyclization strategies that allow for the construction of the imidazole (B134444) ring with a cyclohexyl substituent.

One prominent method is the Ugi four-component reaction (U-4CR), followed by a post-cyclization reaction. acs.org This approach has been used to synthesize uracil (B121893)/thymine-containing tetrasubstituted imidazole derivatives. acs.org The Ugi reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, such as cyclohexyl isocyanide, can produce an intermediate that, upon treatment with ammonium (B1175870) acetate in acetic acid, cyclizes to form the imidazole ring. acs.org

Another strategy involves a Davidson-type heterocyclization. thieme-connect.com This method allows for the conversion of the carboxylic acid functionality of an N-protected amino acid, such as N-protected cyclohexylalanine, into an imidazole moiety. thieme-connect.com This two-step process offers a combinatorial approach where two positions on the imidazole ring can be modified by using different α-halo ketones. thieme-connect.com

Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides provides a one-pot multicomponent procedure for synthesizing diversely functionalized imidazole-4-carboxylates. nih.gov By reacting 1,2-diaza-1,3-dienes with primary amines and aldehydes, various 3-alkyl- and 3-arylimidazole-4-carboxylates can be prepared in good yields. nih.gov Using a cyclohexyl-containing amine or aldehyde in this reaction would lead to the desired substituted imidazole.

The condensation of 1,2-diamines with dicarbonyl compounds is a fundamental method for imidazole synthesis. rsc.org For instance, the reaction of 1,2-ethylenediamine with cyclic ketones in refluxing dry benzene (B151609) can yield imidazolidine (B613845) derivatives. rsc.org While this produces an imidazolidine, further oxidation could potentially lead to an imidazole.

A summary of these synthetic approaches is provided in the table below:

| Synthetic Strategy | Key Reactants/Intermediates | Example Product Type | Reference |

| Ugi-4CR and Post-Cyclization | Aldehyde, Amine, Carboxylic Acid, Cyclohexyl Isocyanide | Imidazole with cyclohexyl substituent | acs.org |

| Davidson-type Heterocyclization | N-protected Cyclohexylalanine, α-Halo Ketone | Imidazole derived from cyclohexylalanine | thieme-connect.com |

| Microwave-assisted 1,5-Electrocyclization | 1,2-Diaza-1,3-diene, Cyclohexyl-containing amine/aldehyde | Imidazole-4-carboxylate with cyclohexyl substituent | nih.gov |

| Condensation | 1,2-Diamine, Dicarbonyl compound with cyclohexyl group | Imidazole with cyclohexyl substituent | rsc.org |

Piperazine-Substituted Cyclohexyl Carboxylates

The synthesis of piperazine-substituted cyclohexyl carboxylates involves multi-step processes that strategically build the final molecule. A common route begins with the formation of the piperazine (B1678402) ring, which can be synthesized from starting materials like ethylenediamine. clockss.org The cyclohexyl group is then introduced, often through nucleophilic substitution using a cyclohexyl halide.

Key steps in these syntheses often include the use of protecting groups to manage reactivity. For instance, an amine group on the cyclohexyl moiety may be protected with a tert-butoxycarbonyl (Boc) group. The synthesis can be structured to first couple a Boc-protected cyclohexylamine to a piperazine derivative via nucleophilic substitution. Following this, functionalization, such as benzylation, can complete the structure.

Another approach involves the Ugi four-component reaction (U-4CR), a one-pot method that efficiently creates complex molecules. clockss.org For example, piperazine-2-keto-3-carboxamides can be formed from the reaction of ethylenediamine, glyoxylic acid-hemiacetal, a carboxylic acid, and an isocyanide, such as one with a cyclohexyl group. clockss.org This method offers an efficient pathway to highly substituted piperazine derivatives. clockss.org

Reductive amination is another key transformation used in these syntheses. It provides a method for N-alkylation of the piperazine ring, a common strategy for producing N-alkyl piperazine analogs. mdpi.com

Table 1: Synthetic Strategies for Piperazine-Substituted Cyclohexyl Carboxylates

| Method | Key Reactants/Steps | Target Structure Type | Reference |

|---|---|---|---|

| Multi-step Synthesis | Ethylenediamine, Dihaloalkanes, Cyclohexyl halides, Boc-protection | Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate | |

| Ugi Four-Component Reaction (U-4CR) | Ethylenediamine, Glyoxylic acid-hemiacetal, Carboxylic acid, Cyclohexyl isocyanide | Piperazine-2-keto-3-carboxamides | clockss.org |

| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl piperazines | mdpi.com |

Uracil-Substituted Cyclohexyl Carboxylates

The synthesis of cyclohexyl carboxylates bearing a uracil moiety can be achieved through several strategies, primarily by modifying the uracil ring or by building the ring with the desired substituent already in place.

One direct method is the esterification of a carboxyuracil derivative. For example, 5-carboxyuracil can be reacted with cyclohexanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to yield cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate. researchgate.net These resulting esters have been studied as potential substrates for enzymes like thymidine (B127349) phosphorylase. researchgate.net

More complex molecules containing both uracil and other heterocyclic scaffolds can be generated through multi-component reactions. An Ugi four-component reaction (U-4CR) followed by a post-cyclization step can produce uracil-containing tetra-substituted imidazole derivatives. acs.org This process might involve reacting phenylglyoxal, an amine, cyclohexyl isocyanide, and a uracil-derived acetic acid. acs.org The resulting Ugi product can then be treated with ammonium acetate in acetic acid to form the final imidazole-uracil structure. acs.org This approach allows for the construction of diverse and complex molecules in moderate to excellent yields. acs.org

Another strategy involves the dehydrogenation of a precursor molecule. For instance, 1-cyclohexyluracil (B1201277) can be synthesized via the dehydrogenation of 1-cyclohexyl-5,6-dihydrouracil. researchgate.net The synthesis of the uracil ring itself can also be a key step, starting from acyclic precursors like a urea (B33335) derivative that reacts with diketene, followed by cyclization. conicet.gov.ar

Table 2: Synthetic Approaches for Uracil-Substituted Cyclohexyl Carboxylates

| Method | Key Reactants/Steps | Target Structure Type | Reference |

|---|---|---|---|

| Esterification | 5-Carboxyuracil, Cyclohexanol, DCC, DMAP | Cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | researchgate.net |

| Ugi-4CR & Post-Cyclization | Phenylglyoxal, Amine, Cyclohexyl isocyanide, Uracil-derived acetic acid | Uracil-containing tetra-substituted imidazoles | acs.org |

| Dehydrogenation | 1-Cyclohexyl-5,6-dihydrouracil | 1-Cyclohexyluracil | researchgate.net |

Catalytic Processes in Cyclohexyl Carboxylate Synthesis

Catalysis plays a pivotal role in the synthesis of cyclohexyl carboxylates, offering routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. Both transition metal complexes and solid acid catalysts are extensively used.

Transition Metal-Catalyzed Syntheses

Transition metals are versatile catalysts for a wide range of organic transformations, including those that form ester functionalities or incorporate cyclohexyl groups. sioc-journal.cn Palladium (Pd) catalysts are particularly notable. For instance, a Pd-catalyzed reaction of 9-bromo-meta-carborane with cyclohexyl amine can proceed in the presence of a phosphine (B1218219) ligand (SPhos) and a base to yield the corresponding aminated carborane with near-quantitative yield. doi.org While not a direct carboxylate synthesis, this demonstrates the utility of transition metals in forming bonds to a cyclohexyl moiety.

Palladium catalysis has also been employed for the hydroxycarbonylation of vinyl bromides to produce α,β-unsaturated carboxylic acids, which could be precursors to cyclohexyl esters. liv.ac.uk Similarly, rhodium (Rh) complexes are effective for asymmetric hydrogenation, a key step in producing optically active piperazine-2-carboxylic acid derivatives from pyrazinecarboxylic acids. google.com These derivatives can subsequently be esterified.

The development of C-H bond activation and functionalization represents a significant advance. doi.orgnih.gov Catalytic systems based on iridium (Ir), rhodium (Rh), and palladium (Pd) can direct the functionalization of specific C-H bonds, opening new avenues for constructing complex molecules that could incorporate a cyclohexyl carboxylate structure. nih.govmdpi.com

Solid Acid Catalysis for Esterification and Hydrolysis

Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, including ease of separation, reduced corrosion, and potential for reuse. csic.es These catalysts are effective for both the synthesis (esterification) and cleavage (hydrolysis) of esters.

The Fischer esterification, the reaction of a carboxylic acid with an alcohol, is a common method for producing esters. csic.es Various solid acids, such as ion-exchange resins (e.g., Amberlyst-16), zeolites, sulfated zirconia, and niobic acid, have been successfully used to catalyze the esterification of long-chain fatty acids with alcohols like 2-ethyl hexanol, achieving high conversions and yields. csic.es These processes can be run in both batch and continuous flow fixed-bed reactors, making them suitable for industrial-scale production. csic.es The esterification of isonicotinic acid with cyclohexanol can also be catalyzed by solid acids.

Heteropolyacids, such as phosphotungstic acid, have shown higher activity than conventional acids for the esterification of triethylene glycol with methacrylic acid. researchgate.net Carbon-based solid acids, derived from sources like cellulose, are also emerging as effective and sustainable catalysts for esterification reactions. dntb.gov.ua

Conversely, acid-catalyzed hydrolysis is the reverse of esterification. Studies on the hydrolysis of methyl cyclohexanecarboxylates and related diesters using acid catalysis in aqueous dioxan have provided insights into the reactivity of different conformations of the cyclohexyl ring. rsc.org These studies show that an equatorial methoxycarbonyl group reacts significantly faster than an axial one, a finding that helps in understanding the steric effects at play in reactions involving the cyclohexane ring. rsc.org

Green Chemistry and Sustainable Synthetic Approaches

Green chemistry principles are increasingly guiding the development of new synthetic methods for cyclohexyl carboxylates, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Oxidation Reactions with Environmentally Benign Oxidants (e.g., H2O2)

A key area of green synthesis is the use of environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being a prime example as its only byproduct is water. doria.fi The oxidation of cyclohexane is an industrially important process, as it leads to cyclohexanol and cyclohexanone (KA oil), which are precursors to adipic acid (a dicarboxylic acid). cardiff.ac.uk

The direct oxidation of cyclohexane or cyclohexene to adipic acid using 30% H₂O₂ represents a greener alternative to traditional methods that use nitric acid. researchgate.net This oxidation can be effectively catalyzed by sodium tungstate (B81510), often in the presence of a phase transfer catalyst or within a dual-function ionic liquid that provides both the tungstate species and acidity. researchgate.net Another approach involves the in-situ generation of H₂O₂ from H₂ and O₂ over palladium-based catalysts, which can then be used for cyclohexane oxidation at lower temperatures than conventional aerobic routes. cardiff.ac.uk

Furthermore, metal-free oxidation systems are being developed. A notable example is the use of a proline-catalyzed system with hydrogen peroxide for the oxidation of various electron-rich arenes. acs.org Such organocatalytic approaches align well with green chemistry principles by avoiding heavy metal catalysts and often operating under mild conditions. acs.org These methods highlight a shift towards more sustainable pathways for producing oxidized cyclohexane derivatives, which are key starting materials for cyclohexyl carboxylates.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Cyclohexyl carboxylate |

| Piperazine |

| Uracil |

| Ethylenediamine |

| Dihaloalkane |

| tert-Butoxycarbonyl (Boc) |

| Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate |

| Glyoxylic acid-hemiacetal |

| Cyclohexyl isocyanide |

| Piperazine-2-keto-3-carboxamide |

| Pyrazinecarboxylic acid |

| 5-Carboxyuracil |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 4-(Dimethylamino)pyridine (DMAP) |

| Cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate |

| Phenylglyoxal |

| Uracil-derived acetic acid |

| Ammonium acetate |

| 1-Cyclohexyluracil |

| 1-Cyclohexyl-5,6-dihydrouracil |

| Diketene |

| 9-Bromo-meta-carborane |

| Cyclohexyl amine |

| SPhos |

| Vinyl bromide |

| Adipic acid |

| Hydrogen peroxide |

| Sodium tungstate |

| Proline |

| Isonicotinic acid |

| Cyclohexanol |

| Methyl cyclohexanecarboxylate (B1212342) |

| 2-Ethyl hexanol |

| Lauric acid |

| Amberlyst-16 |

| Phosphotungstic acid |

| Triethylene glycol |

Industrial Production Methodologies and Process Optimization

The industrial production of esters like cyclohexyl carboxylates has traditionally relied on methods such as Fischer esterification. researchgate.net However, scaling these reactions presents significant challenges, including maintaining reaction efficiency, ensuring consistent product quality, managing heat transfer, and minimizing environmental impact. numberanalytics.com A primary issue with reversible reactions like esterification is the establishment of equilibrium, which limits conversion. researchgate.netgoogle.com To overcome this, industrial processes are optimized by removing one of the products, typically water, via distillation to drive the reaction to completion. google.com

A promising alternative for producing cyclohexyl carboxylate derivatives is a two-step process involving the esterification of cyclohexene followed by hydrolysis or hydrogenolysis. nih.govacs.org For example, the synthesis of cyclohexyl acetate via the esterification of cyclohexene with acetic acid is a key step in an alternative route to cyclohexanol. acs.org This route avoids the safety risks associated with cyclohexane oxidation and the low conversion rates of direct cyclohexene hydration. nih.govacs.org

Process optimization often involves moving beyond simple batch reactors. Reactive distillation (RD) is a highly effective technique for equilibrium-limited reactions, as it combines reaction and separation in a single unit, significantly increasing conversion and saving energy. nih.govacs.org In the production of cyclohexyl acetate, an RD process can achieve a yield of approximately 99.8%. acs.org However, RD can have drawbacks, such as a mismatch between optimal reaction and distillation conditions and physical limitations on catalyst loading. nih.govacs.org To address these issues, advanced configurations like a side-reactor column (SRC) have been proposed. An optimized SRC process for cyclohexyl acetate production was shown to save about 44.81% of the total annual cost compared to a conventional RD process. nih.gov

Table 2: Comparison of Industrial Production Processes for Cyclohexyl Acetate

| Process | Key Features | Advantages | Disadvantages | Achieved Yield/Conversion | Reference |

| Reactive Distillation (RD) | Combines reaction and separation in one column. | High conversion, energy savings. | Mismatch between reaction/separation conditions; catalyst loading limits. | ~99.8% yield of cyclohexyl acetate. | nih.govacs.org |

| Side-Reactor Column (SRC) | Vacuum column coupled with atmospheric side reactors. | Overcomes thermodynamic limits; avoids high-pressure steam; more catalyst space. | More complex setup. | Optimized for minimum total annual cost (44.81% savings vs. RD). | nih.gov |

| Esterification-Hydrogenolysis | Two-step route: cyclohexene esterification to cyclohexyl acetate, then hydrogenolysis to cyclohexanol. | Avoids hazardous reagents and low conversions of other routes. | Multi-step process. | Equilibrium conversion of cyclohexene ≥68% (esterification step). | acs.orgresearchgate.net |

Continuous flow reactors offer significant advantages for the industrial synthesis of cyclohexyl carboxylates and other esters, addressing many of the challenges of batch processing. chimienouvelle.be Their high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and enhanced safety, even for highly exothermic reactions. rsc.orgmdpi.com This technology facilitates facile automation, reproducibility, and seamless scaling from laboratory research to industrial production. chimienouvelle.beresearchgate.net

Flow reactors are particularly well-suited for esterification. A comparison between a continuous stirred-tank reactor (CSTR) and a plug-flow reactor (PFR) for ethyl acetate production showed that the PFR could achieve a higher conversion (65.9%) at a lower temperature (70-75 °C) compared to the CSTR (63.6% at 110 °C). mdpi.com In the synthesis of cyclohexyl carboxylate derivatives, continuous flow systems have demonstrated high efficiency. For example, the esterification of acetic anhydride (B1165640) with cyclohexanol in a microreactor with an ionic liquid catalyst achieved a 78.5% yield with a residence time of only 1.4 seconds. rsc.org

The scalability of flow chemistry has been proven, with production rates increasing from grams per day in a lab-scale reactor to kilograms per day in a pilot-scale reactor while maintaining a small footprint. chimienouvelle.be For the synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives, a continuous flow process using a packed-bed copper catalyst allowed for gram-scale production, yielding 2.06 g of product after 100 minutes of operation. beilstein-journals.org These systems can also incorporate immobilized enzymes for biocatalytic reactions, such as the use of Novozym 435 in a packed-bed reactor for continuous ester synthesis. nih.gov

Table 3: Performance of Continuous Flow Reactors in Ester Synthesis

| Reaction | Reactor Type | Catalyst/System | Conditions | Productivity/Yield | Reference |

| Esterification of Ac₂O with Cyclohexanol | Microreactor | Magnetically fixed ionic liquid | Residence time: ~1.4 s | 78.5% yield | rsc.org |

| Ethyl Acetate Synthesis | Plug-Flow Reactor (PFR) | - | 70–75 °C | 65.9% conversion | mdpi.com |

| Ethyl Acetate Synthesis | Continuous Stirred-Tank Reactor (CSTR) | - | 110 °C | 63.6% conversion | mdpi.com |

| 1,2,3-Triazole Synthesis on Cyclohexane Ring | Packed-Bed Continuous Flow (CF) Reactor | Copper powder | rt, 100 bar, 1.5 min residence time | 2.06 g (96% yield) in 100 min | beilstein-journals.org |

| Oxidation of 1-Octanol to Octanoic Acid | Packed-Bed Continuous Flow Reactor | Platinum (Pt) on SiO₂ | WHSV = 1.3 h⁻¹ | 25.2 g over 210 h (>96% yield) | rsc.org |

Automation and precision control are critical components of modern industrial chemical synthesis, ensuring high efficiency, consistent product quality, and operational safety. numberanalytics.comresearchgate.net In the production of cyclohexyl carboxylates, automated systems allow for the precise management of key reaction parameters such as temperature, pressure, flow rates, and catalyst concentration. fiveable.me This level of control is essential for optimizing yield and purity while minimizing waste and variability between batches. numberanalytics.com

The integration of automation is a natural fit for continuous flow processes, where parameters can be monitored and adjusted in real-time. researchgate.net Automated systems have been developed for various synthesis applications, including the parallel synthesis of ester libraries in gram quantities, which involves automated reaction execution and work-up procedures like liquid-liquid extraction. chimia.ch Even in highly specialized fields like the production of 11C-labeled esters for medical imaging, processes have been fully automated using commercial synthesis modules to ensure reliability and adherence to strict quality standards. researchgate.net

Furthermore, modeling and simulation play a crucial role in process optimization and control. numberanalytics.com By developing mathematical models of the reaction, it is possible to simulate the process under various conditions to predict reaction rates and yields, allowing for the fine-tuning of operational parameters before implementation on an industrial scale. numberanalytics.com This predictive capability, combined with automated control systems, enables manufacturers to maintain optimal production conditions, respond to disturbances, and ensure the final product consistently meets specifications. nih.gov

Reaction Mechanisms and Chemical Transformations of Cyclohexyl Carboxylate

Fundamental Reactivity of Carboxylate Esters

The reactivity of cyclohexyl carboxylate is fundamentally dictated by the ester functional group, which consists of a carbonyl center bonded to two oxygen atoms, one of which is connected to the cyclohexyl ring.

Ester Hydrolysis and Saponification Mechanisms

Ester hydrolysis is a foundational reaction for esters, including cyclohexyl carboxylate, and can proceed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, an ester can be converted into a carboxylic acid and an alcohol. saskoer.cavvc.edu This process, known as acid-catalyzed ester hydrolysis, is the reverse of Fischer esterification. pressbooks.pub The mechanism involves the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water. pressbooks.pub A subsequent proton transfer and elimination of the alcohol (cyclohexanol in this case) yields the corresponding carboxylic acid. pressbooks.pub Studies on methyl cyclohexanecarboxylates have shown that the conformation of the ester group (axial vs. equatorial) influences the reaction rate, with equatorial esters hydrolyzing faster. rsc.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, using a reagent like sodium hydroxide (B78521) (NaOH), esters are hydrolyzed in a process called saponification. saskoer.camasterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. saskoer.camasterorganicchemistry.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. saskoer.capressbooks.pub This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (cyclohexanolate) as the leaving group to initially form a carboxylic acid. saskoer.capressbooks.pub The alkoxide, being a strong base, then deprotonates the carboxylic acid, driving the reaction to completion. saskoer.ca To obtain the neutral carboxylic acid, a final acidification step is required. pressbooks.pub The rate of saponification is sensitive to steric hindrance around the carbonyl group. spcmc.ac.in For instance, the saponification rate of ethyl 4-tert-butylcyclohexanecarboxylate is significantly affected by the axial or equatorial position of the ester group, with the equatorial isomer reacting about 20 times faster than the axial isomer due to reduced steric hindrance. spcmc.ac.in

| Hydrolysis Type | Reagents | Products | Key Mechanistic Step |

| Acid-Catalyzed | H₂O, Strong Acid (e.g., HCl) | Carboxylic Acid, Alcohol | Protonation of carbonyl oxygen followed by nucleophilic attack of water. pressbooks.pub |

| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH), then H₃O⁺ | Carboxylate Salt, Alcohol (initially); Carboxylic Acid, Alcohol (after acidification). saskoer.capressbooks.pub | Nucleophilic attack by hydroxide on the carbonyl carbon. saskoer.capressbooks.pub |

Oxidation Reactions of Functional Groups (e.g., Hydroxyl, Carboxylate)

While the ester group itself is relatively resistant to oxidation, the constituent parts of cyclohexyl carboxylate—the cyclohexyl (alcohol precursor) and carboxyl (acid precursor) moieties—are subject to oxidative transformations. The oxidation of primary alcohols to carboxylic acids is a fundamental reaction in organic synthesis. acs.orgnih.gov For example, a metal-free method using 1-hydroxycyclohexyl phenyl ketone as an oxidant can convert primary alcohols and aldehydes to carboxylic acids, tolerating a range of other functional groups. organic-chemistry.org The liquid-phase oxidation of cyclohexane (B81311) itself can lead to a mixture of products, including cyclohexanol (B46403), cyclohexanone (B45756), and various carboxylic acids like adipic acid. researchgate.net Under certain conditions, cyclohexyl esters of these acids are also formed. researchgate.net

Reduction Reactions of Carboxylate Groups

The carboxylate group of an ester can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) reduces esters very slowly, if at all, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction with LiAlH₄ reduces the ester to two separate alcohols; for a generic cyclohexyl carboxylate, this would yield cyclohexanol and the primary alcohol corresponding to the carboxylic acid portion. uomustansiriyah.edu.iq The mechanism involves the nucleophilic addition of a hydride ion (:H⁻) from LiAlH₄ to the carbonyl carbon. uomustansiriyah.edu.iq Unlike the reduction of ketones, two hydrogen atoms are delivered to the carbonyl carbon during the reduction of an ester. uomustansiriyah.edu.iq

| Reducing Agent | Ester Reactivity | Product |

| Sodium Borohydride (NaBH₄) | Very slow or no reaction. uomustansiriyah.edu.iqmasterorganicchemistry.com | N/A |

| Lithium Aluminum Hydride (LiAlH₄) | Readily reduces esters. uomustansiriyah.edu.iqmasterorganicchemistry.com | Primary Alcohols. uomustansiriyah.edu.iq |

Nucleophilic Substitution Reactions on Cyclohexyl Carboxylate Scaffolds

The primary site for nucleophilic substitution on a cyclohexyl carboxylate is the carbonyl carbon, following a nucleophilic acyl substitution pathway. pressbooks.pubmasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (the cyclohexanolate portion) is eliminated, reforming the carbonyl double bond. masterorganicchemistry.com The success of the reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com

The cyclohexyl ring itself can undergo nucleophilic substitution (Sₙ1 and Sₙ2), where a leaving group on the ring is replaced by a nucleophile. slideshare.net However, in the context of a cyclohexyl carboxylate, the ester oxygen is a poor leaving group, making direct substitution at the C-O bond of the ring difficult without prior modification. Transition-metal catalysis can provide an alternative to traditional Sₙ1 and Sₙ2 reactions for alkyl electrophiles. acs.org

Rearrangement Reactions Involving Cyclohexyl Moieties

Rearrangement reactions can alter the carbon skeleton or the position of functional groups. The Baeyer-Villiger oxidation is a key example where a cyclohexyl group can migrate.

Baeyer-Villiger Oxidation and Cyclohexyl Migration Phenomena

The Baeyer-Villiger oxidation converts ketones into esters (or cyclic ketones into lactones) using peroxy acids like m-CPBA or hydrogen peroxide with a Lewis acid. organic-chemistry.orgmychemblog.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. mychemblog.com The mechanism proceeds through a Criegee-like intermediate, formed by the addition of the peroxy acid to the ketone. adichemistry.comscientificupdate.com This is followed by the concerted migration of one of the groups attached to the carbonyl carbon onto the adjacent, electron-deficient oxygen atom. adichemistry.com

The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the ketone. organic-chemistry.orgadichemistry.com Groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org The cyclohexyl group has a high migratory aptitude, greater than that of secondary alkyls, phenyls, and primary alkyls. organic-chemistry.orgadichemistry.com For example, the Baeyer-Villiger oxidation of cyclohexyl methyl ketone yields cyclohexyl acetate (B1210297), because the cyclohexyl group migrates in preference to the methyl group. eopcw.com The stereochemistry of the migrating group is retained during the reaction. mychemblog.com

Migratory Aptitude in Baeyer-Villiger Oxidation organic-chemistry.orgmychemblog.comadichemistry.com Tertiary alkyl > Cyclohexyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl

Radical Reactions and Stereochemical Control

Radical reactions offer unique pathways for bond formation, particularly for constructing sterically congested centers. Controlling the stereochemistry of these reactions is a significant challenge and an area of active research.

The stereochemical outcome of reactions involving cyclohexyl radicals is governed by diastereofacial selectivity, where a reagent attacks one of the two faces of the planar radical center. The preferred direction of attack is influenced by the steric and electronic properties of the substituents on the cyclohexane ring. nih.govacs.org

Studies on substituted cyclohexyl radicals have shown that attack often occurs preferentially from the axial direction. nih.gov For example, in halogen abstraction reactions involving 4-tert-butylcyclohexyl radicals, the major product formed is the cis-isomer, resulting from axial attack of the halogen atom. nih.gov This preference is contrary to what might be expected based on simple steric hindrance, where equatorial attack to form the trans-product would seem more favorable. nih.gov

The rationale for this observed selectivity has been explained by modeling the cyclohexyl radical in a manner similar to cyclohexanone, using concepts like the Cieplak model. nih.gov This model considers stabilizing electronic interactions between the orbitals of the incoming reagent and the anti-bonding orbitals (σ*) of adjacent axial bonds on the ring. The preference for axial attack is thus attributed to favorable orbital overlap and stereoelectronic effects rather than purely steric factors. These principles of diastereofacial selectivity are fundamental to controlling the stereochemistry in radical-based syntheses of complex cyclohexyl-containing molecules. nih.govacs.org

Thermal Degradation and Pyrolysis Mechanisms

The thermal decomposition of esters like cyclohexyl carboxylate typically proceeds through specific, high-temperature pathways. The primary mechanism for the pyrolysis of many carboxylic esters containing at least one β-hydrogen is a non-radical, intramolecular elimination reaction involving a six-membered transition state. mdpi.com This process, often referred to as a cis-elimination or β-hydrogen bond scission, leads to the formation of an alkene and a carboxylic acid. mdpi.comresearchgate.net

In the case of cyclohexyl carboxylate, this pathway would involve the transfer of a hydrogen atom from one of the adjacent methylene (B1212753) groups (C2 or C6) of the cyclohexyl ring to the carbonyl oxygen of the carboxylate group. This concerted rearrangement would lead to the cleavage of the C-O ester bond, producing cyclohexene (B86901) and the corresponding carboxylic acid.

Other degradation pathways can also occur during pyrolysis. mdpi.com At very high temperatures, the initial products can undergo further decomposition. rsc.org For example, cyclohexane itself decomposes primarily via C-C bond fission to form a 1,6-hexyl diradical, which can then isomerize or fragment further. rsc.org While the cyclohexyl radical was not observed as an initial intermediate in the pyrolysis of pure cyclohexane, radical pathways can become significant under certain conditions. rsc.org For the carboxylic acid product, decarboxylation can occur, releasing carbon dioxide. mdpi.comresearchgate.net

| Degradation Pathway | Reactant Moiety | Key Transition State / Intermediate | Products |

| β-Hydrogen Scission | Ester with β-Hydrogens | Six-membered cyclic transition state | Alkene + Carboxylic Acid |

| Decarboxylation | Carboxylic Acid Group | - | R-H + CO₂ |

| C-C Bond Fission | Cyclohexane Ring | 1,6-Hexyl Diradical | Smaller radicals and alkenes |

This table summarizes the primary mechanisms involved in the thermal degradation of cyclohexyl carboxylates and related structures.

Theoretical and Computational Chemistry Studies on Cyclohexyl Carboxylate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable for studying chemical systems. acs.org These approaches solve approximations of the Schrödinger equation to determine the electronic structure of molecules, from which a wide range of properties can be derived. unipd.itacs.org For cyclohexyl carboxylate systems, these calculations provide fundamental information on conformation, charge distribution, and chemical reactivity. researchgate.net

The three-dimensional structure of cyclohexyl carboxylates is critical to their function and interactions. The cyclohexane (B81311) ring is not planar and typically adopts a "chair" conformation, which is its most stable form as it minimizes both angle strain and torsional strain. researchgate.net The substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to reduce steric hindrance. researchgate.net

| Feature | Description | Significance |

| Cyclohexane Ring | Predominantly adopts a stable chair conformation. | Minimizes steric and torsional strain, providing thermodynamic stability. researchgate.net |

| Substituent Position | The carboxylate group typically favors an equatorial position. | Reduces 1,3-diaxial interactions, which are a source of steric strain. researchgate.net |

| Ester Linkage | Allows for rotation around the C-O single bonds. | Introduces additional conformational isomers and influences the overall molecular geometry. |

| Computational Goal | Energy minimization and geometry optimization. | To identify the most stable conformer(s) that will be present at equilibrium. |

DFT calculations are widely used to analyze the electronic properties of molecules. researchgate.net This involves determining the distribution of electrons within the molecule, which governs its polarity, solubility, and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org

The HOMO represents the outermost orbital containing electrons and is associated with the ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons (electrophilicity). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. iucr.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are visual representations of charge distribution. mdpi.com For a typical cyclohexyl carboxylate, MEP analysis shows a region of negative potential (red) around the carbonyl oxygen of the ester group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are often found on the hydrogen atoms, while the cyclohexyl ring itself is generally non-polar. mdpi.com This charge separation is crucial for understanding intermolecular interactions.

| Electronic Parameter | Description | Significance for Cyclohexyl Carboxylate |

| HOMO | Highest Occupied Molecular Orbital. | Often localized on the oxygen atoms of the carboxylate group, indicating the center of nucleophilicity. iucr.org |

| LUMO | Lowest Unoccupied Molecular Orbital. | Typically centered around the carbonyl carbon, representing the primary site for nucleophilic attack. iucr.orgmdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. iucr.org |

| MEP Analysis | Maps the electrostatic potential onto the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. researchgate.netmdpi.com |

Theoretical calculations are a powerful tool for predicting the course of chemical reactions. acs.orgbeilstein-journals.org By modeling the transition states and intermediates of a potential reaction pathway, chemists can calculate the activation energies required for a reaction to proceed. A lower activation energy implies a faster reaction rate. chemrxiv.org

For cyclohexyl carboxylates, this can be applied to predict the outcomes of reactions such as hydrolysis, transesterification, or reactions involving the cyclohexane ring. For instance, Frontier Molecular Orbital (FMO) theory can be used to predict regioselectivity. Reactions are often favored where the HOMO of the nucleophile has the largest overlap with the LUMO of the electrophile. chemrxiv.org In the case of a nucleophilic attack on a cyclohexyl carboxylate derivative, calculations can predict whether the attack is more likely at the carbonyl carbon or another position. mdpi.comchemrxiv.org Computational models can also differentiate between possible reaction mechanisms, such as nucleophilic displacement versus a three-centered insertion, by comparing the energy profiles of each pathway. chemrxiv.org

The electronic properties and shape of cyclohexyl carboxylate molecules dictate how they interact with each other in the condensed phase (liquid or solid). These non-covalent interactions, though weaker than covalent bonds, are critical for determining bulk properties like melting point and for the formation of ordered structures. rsc.orgiitpkd.ac.in

For cyclohexyl carboxylates, key interactions include:

Computational studies can quantify the strength of these interactions. rsc.org For example, theoretical calculations on similar cyclohexane systems have estimated the interaction energy between two rings to be around 8.2 kcal/mol, a value comparable to a conventional hydrogen bond. rsc.org This strong interaction drives the molecules to arrange into well-defined supramolecular structures, such as stacked layers or dimers, in the solid state. rsc.orgresearchgate.net

Prediction of Reactivity and Selectivity in Organic Reactions

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics (MD) simulations are used to study the behavior of larger systems over time. organica1.orgnih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, providing insight into dynamic processes like protein-ligand binding. mdpi.com

In medicinal chemistry and materials science, molecules containing cyclohexyl carboxylate moieties are often designed to bind to specific biological targets, such as proteins or enzymes. nih.gov Molecular dynamics simulations are crucial for understanding how this binding occurs. mdpi.com

The process typically involves:

Docking: A computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpras.com

MD Simulation: Starting from the docked pose, an MD simulation models the dynamic evolution of the ligand-receptor complex in a simulated physiological environment (e.g., water). nih.govmdpi.com

These simulations can reveal the specific interactions that stabilize the bound complex, such as hydrogen bonds between the carboxylate's oxygen atoms and amino acid residues (e.g., lysine, arginine) in the binding pocket, or hydrophobic interactions between the cyclohexyl ring and non-polar residues (e.g., leucine, valine). nih.govijpras.com By tracking these interactions over time, researchers can elucidate the binding mechanism, understand the basis for ligand selectivity, and gain insights into how conformational changes in the protein (induced fit) accommodate the ligand. ijpras.com

Studies of Carbocation Stability and Hyperconjugation in Cyclohexyl Systems

Computational chemistry has been instrumental in understanding the structure and stability of carbocations, which are key reactive intermediates in many chemical transformations. nih.gov In cyclohexyl systems, the stability of the tertiary carbocation is profoundly influenced by hyperconjugation—an electronic interaction involving the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital.

Elegant computational studies have demonstrated that the stabilization patterns in substituted cyclohexyl cations can lead to the formation of distinct conformers known as "hyperconjomers". For the 1-methyl-1-cyclohexyl cation, for example, theoretical calculations identified two different chair conformers where the empty p-orbital of the carbocation center is oriented either axially or equatorially. acs.org These two hyperconjomers possess different modes of hyperconjugative stabilization:

Axial Cation: The primary hyperconjugative stabilization involves the interaction of the empty p-orbital with the axial C-H bonds and the C-C bonds of the ring.

Equatorial Cation: Stabilization occurs through interaction with the equatorial C-H bonds and the ring's C-C bonds.

These differing interactions result in distinct geometries and energies for the two conformers. acs.org Theoretical calculations using methods like DFT and MP2 are capable of predicting the relative energies of these isomers and the transition state separating them, providing a detailed picture of the potential energy surface. acs.orgresearchgate.net The close agreement between calculated and experimental data, such as ¹³C NMR chemical shifts, validates the computational models and their implications for the solvolysis of tertiary cyclohexyl systems. researchgate.net

| Computational Method | Isomer | Relative Energy (kcal/mol) |

|---|---|---|

| B3LYP/6-31G(d) | C-C (Axial) | 0.00 |

| C-H (Equatorial) | 0.55 | |

| MP2/6-31G(d) | C-C (Axial) | 0.00 |

| C-H (Equatorial) | 0.72 |

Thermodynamic and Kinetic Investigations of Complexation

Theoretical and computational methods are widely used to investigate the thermodynamic and kinetic parameters of complexation reactions involving carboxylate ligands. muk.ac.ir These studies provide fundamental insights into the driving forces behind molecular recognition, metal-ligand binding, and adsorption phenomena at interfaces.

Metal-Ligand Coordination Thermodynamics